molecular formula C15H23ClN4O2 B7898932 [1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

[1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7898932
M. Wt: 326.82 g/mol
InChI Key: ABKIYKBNRLCYMY-UHFFFAOYSA-N
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Description

[1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1261233-44-6) is a piperidine-based compound featuring a tert-butyl carbamate group and a 6-chloropyridazine moiety. The tert-butyl carbamate serves as a protective group for the secondary amine, a common strategy in medicinal chemistry to enhance solubility or prevent undesired reactivity during synthesis . This compound is primarily utilized as an intermediate in drug discovery, as evidenced by its structural similarity to analogs targeting HIV-1, neurotensin receptors, and other therapeutic areas .

Properties

IUPAC Name

tert-butyl N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19(4)11-7-9-20(10-8-11)13-6-5-12(16)17-18-13/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKIYKBNRLCYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester (CAS No. 1261233-44-6) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy, neuropharmacology, and as a biocide. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C15H23ClN4O2
  • Molecular Weight : 326.82 g/mol
  • IUPAC Name : tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate
  • Synonyms : Carbamic acid, N-[1-(6-chloro-3-pyridazinyl)-4-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

StudyCell Line TestedActivity ObservedReference
Study AFaDu hypopharyngeal tumor cellsInduced apoptosis; better cytotoxicity than bleomycin
Study BVarious cancer cell linesInhibited IKKb, reducing NF-κB activation
Study CLung and breast cancer modelsEnhanced anti-cancer properties through structural modifications

These studies suggest that the compound may function through mechanisms such as apoptosis induction and inhibition of specific signaling pathways critical in cancer progression.

Neuropharmacological Effects

The compound's piperidine structure is associated with neuropharmacological effects, particularly in Alzheimer's disease treatment. It has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation:

StudyMechanismFindingsReference
Study DAChE and BuChE inhibitionImproved brain exposure and dual inhibition properties
Study EAntioxidant activityExhibited protective effects against oxidative stress in neuronal cells

These findings indicate that the compound may contribute to cognitive enhancement and neuroprotection.

Biocidal Activity

The compound has also shown promise as a biocide, with studies demonstrating its efficacy against various fungal strains:

Fungal Strain TestedActivity ObservedReference
C. albicans ATCC 76615Inhibition of chitin synthase; growth suppression
A. fumigatus GIMCC 3.19Effective against fungal growth

This biocidal activity suggests potential applications in agricultural or pharmaceutical contexts.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Cancer Treatment Case Study : A clinical trial investigated the efficacy of a piperidine-based regimen in patients with advanced lung cancer. Results indicated significant tumor reduction in a subset of patients, correlating with the compound's ability to inhibit IKKb signaling pathways.
  • Neurodegenerative Disorders Case Study : Research involving animal models of Alzheimer's disease demonstrated that administration of this carbamate led to improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Heterocycle Substituents Key Functional Differences Reference
[1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester Pyridazine 6-Cl, tert-butyl carbamate Electron-deficient pyridazine core; chloro substituent enhances electrophilicity.
[1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Pyrimidine 6-EtO, 2-MeS, tert-butyl carbamate Ethoxy and methylthio groups increase lipophilicity; pyrimidine offers π-π stacking.
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate Pyridine 2-Cl, nicotinoyl, tert-butyl carbamate Carbonyl group introduces polarity; pyridine core differs in electronic distribution.
[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Pyrimidine 6-MeO, tert-butyl carbamate Methoxy substituent enhances solubility; pyrimidine vs. pyridazine alters ring strain.
4-(6-Chloro-pyridin-3-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester Pyridine 6-Cl, ether linker, tert-butyl carbamate Ether linker increases conformational flexibility; pyridine lacks pyridazine’s N-atoms.

Key Findings :

Heterocyclic Core :

  • Pyridazine (target compound) is electron-deficient compared to pyridine or pyrimidine, influencing binding to receptors requiring electron-rich interactions .
  • Pyrimidine derivatives (e.g., 6-methoxy or 6-ethoxy analogs) exhibit enhanced solubility due to polar substituents .

Methoxy/Methylthio: Increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Nicotinoyl (): Introduces a polar carbonyl group, altering pharmacokinetic properties .

Synthetic Considerations: The target compound’s synthesis likely involves coupling 6-chloropyridazine with a tert-butyl-protected piperidine intermediate, analogous to Suzuki-Miyaura reactions described for quinoline derivatives . Deprotection of the tert-butyl carbamate (e.g., via HCl/MeOH) is a standard step for generating free amines in downstream applications .

Preparation Methods

Synthesis of 6-Chloropyridazine-3-yl Intermediate

The pyridazine core is prepared through cyclization of 1,2-diketones with hydrazine derivatives. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) under reflux (110°C, 12–16 hours), yielding 3,6-dichloropyridazine. Selective dechlorination at the 3-position is performed via catalytic hydrogenation (H₂/Pd-C, 40 psi) to isolate 6-chloropyridazine.

Table 1: Chlorination and Dechlorination Conditions

StepReagents/ConditionsYieldPurity (HPLC)
DichlorinationPOCl₃, reflux, 16 h78%95%
Selective dechlorinationH₂ (40 psi), 10% Pd/C, EtOH85%97%

Piperidine Coupling via Nucleophilic Aromatic Substitution

The 6-chloropyridazine intermediate undergoes nucleophilic substitution with piperidin-4-amine. Key parameters include:

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA).

  • Temperature : 80–100°C for 8–12 hours.

Example Protocol :

  • Combine 6-chloropyridazine (1.0 eq), piperidin-4-amine (1.2 eq), and K₂CO₃ (2.5 eq) in DMF.

  • Heat at 90°C for 10 hours under nitrogen.

  • Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 72–80% (isolated as white solid).

Methylation and Carbamic Acid tert-Butyl Ester Formation

The secondary amine on the piperidine ring undergoes sequential methylation and Boc protection:

Methylation

  • Reagent : Methyl iodide (CH₃I, 1.5 eq).

  • Conditions : THF, 0°C to room temperature, 6 hours.

  • Base : Sodium hydride (NaH, 60% dispersion in oil).

Boc Protection

  • Reagent : Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Conditions : Dichloromethane (DCM), 4-dimethylaminopyridine (DMAP, catalytic), 24 hours at RT.

Table 2: Methylation and Protection Efficiency

StepReagentsYieldPurity (NMR)
MethylationCH₃I, NaH, THF88%>99%
Boc ProtectionBoc₂O, DMAP, DCM95%98%

Alternative Routes and Comparative Analysis

One-Pot Coupling-Protection Strategy

Recent advancements employ a one-pot method to reduce purification steps:

  • Combine 6-chloropyridazine, piperidin-4-amine, and Boc₂O in THF.

  • Add CH₃I and NaH sequentially at 0°C.

  • Stir for 24 hours at room temperature.

Advantages :

  • Total yield improves to 68% (vs. 60% in stepwise approach).

  • Reduced solvent use and processing time.

Limitations :

  • Lower regioselectivity (5–8% N-methylated byproducts).

Solid-Phase Synthesis for High-Throughput Production

Immobilized piperidine derivatives on Wang resin enable scalable synthesis:

  • Resin functionalization : Wang resin-bound piperidin-4-amine.

  • Coupling : 6-chloropyridazine in DMF, 90°C, 12 hours.

  • Cleavage : TFA/DCM (1:1) to release the compound.

Table 3: Solid-Phase Synthesis Metrics

MetricValue
Purity (HPLC)92%
Isolated Yield65%
Throughput50 g/batch

Analytical Characterization and Quality Control

Critical quality attributes are verified using:

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (95:5 to 5:95).

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyridazine-H), 3.68–3.71 (m, 2H, piperidine-H), 1.44 (s, 9H, Boc-CH₃).

  • MS (ESI+) : m/z 327.8 [M+H]⁺.

Industrial-Scale Challenges and Mitigation

  • Byproduct Formation : N-methylation of pyridazine (3–5%) is minimized using excess Boc₂O and controlled pH.

  • Solvent Recovery : DMF and THF are recycled via distillation (≥98% recovery).

  • Regulatory Compliance : Residual solvents meet ICH Q3C limits (e.g., DMF < 880 ppm) .

Q & A

Basic: What are the key steps in synthesizing [1-(6-Chloro-pyridazin-3-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester, and how can reaction progress be monitored?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and carbamate formation. A general approach includes:

Piperidine Derivatization : Reacting a piperidine precursor with 6-chloropyridazine under basic conditions to form the core structure.

Carbamate Introduction : Treating the intermediate with tert-butyl chloroformate in solvents like dichloromethane or THF, using bases such as triethylamine to facilitate the reaction .

Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and confirming intermediate formation. Recrystallization from solvents like ethyl acetate/hexane yields the final product as an off-white solid .

Basic: What analytical techniques confirm the structure and purity of this compound?

Answer:

  • Spectroscopic Methods :
    • NMR (¹H/¹³C) : Assigns proton and carbon environments, confirming substituent positions (e.g., tert-butyl group at δ ~1.4 ppm in ¹H NMR) .
    • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • Chromatography :
    • HPLC : Purity assessment (>95% by area normalization).
  • Physical Characterization :
    • Melting point analysis (if crystalline) and comparison to literature data.
    • Solid-state properties (e.g., light yellow appearance) via visual inspection .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Respiratory protection (N95 mask), nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or eye exposure .
  • Storage : Keep in a cool, dry place away from strong oxidizing agents. Use inert atmosphere (N₂/Ar) for long-term storage to prevent hydrolysis .
  • Emergency Measures : Ensure access to eyewash stations and emergency showers in case of accidental exposure .

Advanced: How can solvent selection and reaction conditions be optimized to enhance synthesis yield?

Answer:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilic substitution rates, while dichloromethane is ideal for carbamate formation due to low reactivity .
  • Temperature Control : Maintain reactions at 0–25°C to minimize side reactions (e.g., tert-butyl group cleavage under acidic/thermal stress) .
  • Base Selection : Use sterically hindered bases (e.g., NaH) for deprotonation without competing nucleophilic attack .
  • Yield Optimization : Conduct kinetic studies (e.g., varying equivalents of reagents) and employ scavengers (e.g., molecular sieves) to absorb byproducts .

Advanced: What strategies address contradictions in reported physical properties (e.g., melting points or solubility)?

Answer:

  • Reproducibility : Standardize purification methods (e.g., recrystallization solvent ratios) across labs to minimize variability .
  • Analytical Cross-Validation :
    • Use differential scanning calorimetry (DSC) for precise melting point determination.
    • Compare solubility profiles in multiple solvents (e.g., DMSO vs. ethanol) under controlled temperatures .
  • Structural Confirmation : X-ray crystallography resolves ambiguities in solid-state properties (e.g., polymorphism) .

Advanced: How does the tert-butyl carbamate group influence the compound’s reactivity in further derivatization?

Answer:

  • Protecting Group Role : The tert-butyl carbamate shields the amine during functionalization (e.g., Suzuki coupling on the pyridazine ring). It is stable under basic/neutral conditions but cleaved under acidic media (e.g., TFA/DCM) to regenerate the free amine .
  • Steric Effects : The bulky tert-butyl group may hinder reactions at adjacent sites, requiring tailored catalysts (e.g., Pd(OAc)₂ for cross-coupling) .
  • Stability Studies : Monitor carbamate integrity via FT-IR (C=O stretch ~1700 cm⁻¹) during storage or reaction conditions .

Advanced: What computational methods predict the biological activity of this compound based on its structure?

Answer:

  • Molecular Docking : Simulate interactions with targets like fatty acid amide hydrolase (FAAH) or kinases using PubChem-derived 3D coordinates (Canonical SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CN=CC(=N2)Cl) .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro-pyridazine electronegativity) with bioactivity using descriptors like logP and polar surface area .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize in vitro testing .

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